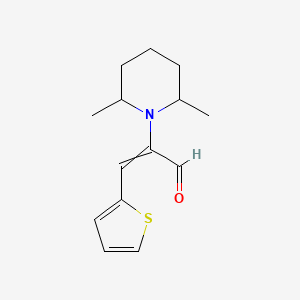
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a fluorobenzene sulfonyl group attached to the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2H-indazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of 3-(3-Fluorobenzene-1-sulfonyl)-2H-indazole.
2H-indazole: The core structure of the compound.
3-Fluorobenzene-1-sulfonyl fluoride: Another fluorinated sulfonyl compound with similar reactivity.
Uniqueness
This compound is unique due to the combination of the indazole ring and the fluorobenzene sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propriétés
Numéro CAS |
633292-94-1 |
|---|---|
Formule moléculaire |
C13H9FN2O2S |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)sulfonyl-2H-indazole |
InChI |
InChI=1S/C13H9FN2O2S/c14-9-4-3-5-10(8-9)19(17,18)13-11-6-1-2-7-12(11)15-16-13/h1-8H,(H,15,16) |
Clé InChI |
ULBHCBIUYOVKOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
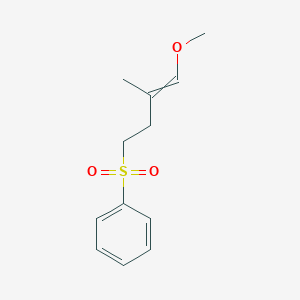
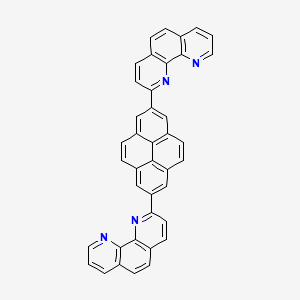
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
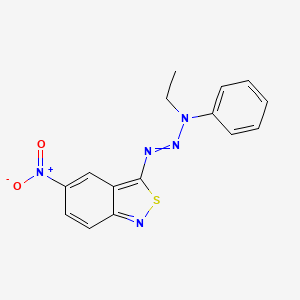
![Tricyclo[4.4.0.0~2,5~]deca-1(10),6,8-trien-2-ol](/img/structure/B12590131.png)
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
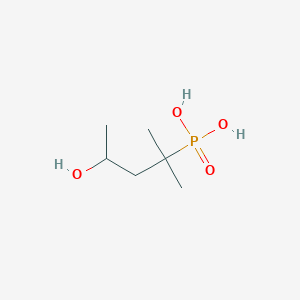
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)
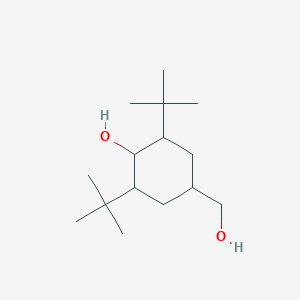
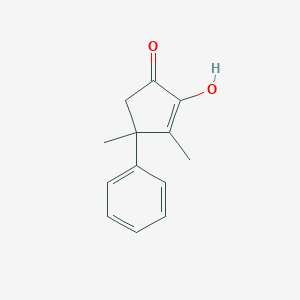
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

